molecular formula C8H9N3 B13073781 5-(Ethylamino)pyridine-2-carbonitrile

5-(Ethylamino)pyridine-2-carbonitrile

Cat. No.: B13073781
M. Wt: 147.18 g/mol
InChI Key: JIYOJGADTHSBQT-UHFFFAOYSA-N
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Description

5-(Ethylamino)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an ethylamino group at the 5-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylamino)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of the chlorine atom with the ethylamino group. The resulting intermediate is then subjected to a cyanation reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide to introduce the cyano group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Magnetically recoverable catalysts have also been explored for the preparation of pyridine derivatives, offering advantages such as easy separation and reuse .

Chemical Reactions Analysis

Types of Reactions: 5-(Ethylamino)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

5-(Ethylamino)pyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor for pharmaceutical compounds targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-(Ethylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: 5-(Ethylamino)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-(ethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c1-2-10-8-4-3-7(5-9)11-6-8/h3-4,6,10H,2H2,1H3

InChI Key

JIYOJGADTHSBQT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN=C(C=C1)C#N

Origin of Product

United States

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